3H-Benzofuro[3,2-c]pyrazole

Class III receptor tyrosine kinase FLT3-ITD Kinase selectivity profiling

3H-Benzofuro[3,2-c]pyrazole (CAS 34358-91-3) is the unsubstituted parent compound of the benzofuro[3,2-c]pyrazole tricyclic heterocycle class, with molecular formula C₉H₆N₂O and molecular weight 158.16 g/mol. The scaffold fuses a benzofuran ring with a pyrazole ring in a planar geometry, creating a privileged structure that has been validated as a synthetic building block for generating bioactive derivatives across at least four distinct target classes: class III receptor tyrosine kinases (via the 3-phenyl derivative GTP-14564) , cannabinoid CB2 receptors (via 3-carboxamide derivatives) , tubulin polymerization (via 1H-benzofuro[3,2-c]pyrazole derivatives) , and DNA-interactive antitumor agents (via 3-aryl substituted analogs).

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 34358-91-3
Cat. No. B13820080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Benzofuro[3,2-c]pyrazole
CAS34358-91-3
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O2)N=N1
InChIInChI=1S/C9H6N2O/c1-2-4-7-6(3-1)9-8(12-7)5-10-11-9/h1-4H,5H2
InChIKeyOQUPCTQPZJYBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Benzofuro[3,2-c]pyrazole (CAS 34358-91-3): Core Tricyclic Scaffold Profile for Medicinal Chemistry Procurement


3H-Benzofuro[3,2-c]pyrazole (CAS 34358-91-3) is the unsubstituted parent compound of the benzofuro[3,2-c]pyrazole tricyclic heterocycle class, with molecular formula C₉H₆N₂O and molecular weight 158.16 g/mol [1]. The scaffold fuses a benzofuran ring with a pyrazole ring in a planar geometry, creating a privileged structure that has been validated as a synthetic building block for generating bioactive derivatives across at least four distinct target classes: class III receptor tyrosine kinases (via the 3-phenyl derivative GTP-14564) [2], cannabinoid CB2 receptors (via 3-carboxamide derivatives) [3], tubulin polymerization (via 1H-benzofuro[3,2-c]pyrazole derivatives) [4], and DNA-interactive antitumor agents (via 3-aryl substituted analogs) [5]. The parent scaffold features an experimentally determined LogP of approximately 2.0–2.2, a topological polar surface area (TPSA) of 37.9 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1], positioning it as a fragment-like lead-like building block amenable to further synthetic elaboration.

Why 3H-Benzofuro[3,2-c]pyrazole Cannot Be Interchanged with Indeno-Pyrazole or Simpler Pyrazole Building Blocks


The benzofuro[3,2-c]pyrazole scaffold is not functionally interchangeable with its closest tricyclic analog, 1,4-dihydroindeno[1,2-c]pyrazole, nor with simpler bicyclic pyrazole scaffolds such as 1H-indazole, because the oxygen atom at position 4 of the tricyclic core fundamentally alters electronic distribution, hydrogen-bonding capacity, and target engagement profiles. Pinna et al. (2014) explicitly designed the benzofuro[3,2-c]pyrazole series as a bioisosteric replacement for the indeno[1,2-c]pyrazole scaffold specifically to probe the pharmacophoric contribution of the oxygen heteroatom versus the methylene unit in CB2 receptor binding [1]. The resulting benzofuro derivatives demonstrated qualitatively distinct structure-activity relationships: while the indeno series achieved extraordinary CB2 selectivity (Ki CB2 = 0.037 nM; selectivity ratio 9810:1 for lead compound 10), the benzofuro series afforded consistently high CB2 affinity across all derivatives with Ki CB2 < 4 nM for optimal substituents, yet with a different selectivity window [1]. Moreover, the benzofuro scaffold uniquely enables access to the GTP-14564 chemotype — a selective class III RTK inhibitor with an IC₅₀ of 0.3 μM against c-Fms, c-Kit, FLT3, and ITD-FLT3 — a target profile that has not been replicated with indeno[1,2-c]pyrazole-based analogs. Substituting a simpler pyrazole building block would forfeit the pre-organized planar tricyclic geometry required for ATP-competitive kinase inhibition and DNA intercalation [2], making generic substitution scientifically indefensible for programs targeting these mechanisms.

Quantitative Differentiation Evidence for 3H-Benzofuro[3,2-c]pyrazole Against Key Comparators


Kinase Selectivity Window: GTP-14564 (3-Phenyl Derivative) Versus a Panel of 13 Kinases

The 3-phenyl-1H-benzofuro[3,2-c]pyrazole derivative GTP-14564 demonstrates a defined kinase selectivity window established by direct head-to-head profiling against 13 distinct kinases within a single experimental framework. GTP-14564 inhibits class III receptor tyrosine kinases c-Fms, c-Kit, wild-type FLT3, and ITD-FLT3 with an IC₅₀ of 0.3 μM each, and PDGFRβ with an IC₅₀ of 1 μM [1]. In contrast, it displays no meaningful activity (IC₅₀ > 10 μM) against a panel of nine other kinases including ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, and Akt . This represents a >33-fold selectivity window for the intended class III RTK targets over the off-target kinases tested. Furthermore, in a cellular context, GTP-14564 inhibited proliferation of Ba/F3 cells expressing ITD-FLT3 at 1 μM, whereas a 30-fold higher concentration (30 μM) was required to inhibit FLT3 ligand-dependent proliferation of Ba/F3 cells expressing wild-type FLT3 [1], demonstrating functional selectivity for the oncogenic ITD-mutant form. No indeno[1,2-c]pyrazole-derived compound has been reported to exhibit this specific class III RTK inhibitory profile, establishing the benzofuro[3,2-c]pyrazole scaffold as a unique entry point for developing selective FLT3-ITD and c-Kit inhibitors.

Class III receptor tyrosine kinase FLT3-ITD Kinase selectivity profiling Acute myeloid leukemia

Cytotoxic Potency Enhancement Through Ring Fusion: Benzofuropyrazole 2e Versus Benzofuran-3-ol Precursor 1e

Zhou et al. (2011) performed a direct paired comparison between benzofuropyrazoles (series 2a–i) and their synthetic precursors, benzofuran-3-ols (series 1a–i), measuring cytotoxicity IC₅₀ values against four human solid tumor cell lines in the same assay system [1]. The fused benzofuropyrazole 2e demonstrated substantially greater potency than its non-fused benzofuran-3-ol counterpart 1e across three of four cell lines: against MKN45 gastric carcinoma cells, 2e exhibited an IC₅₀ of 39 ± 3 μM versus 70 ± 10 μM for 1e (1.8-fold improvement); against HepG2 hepatocellular carcinoma cells, 2e achieved an IC₅₀ of 34 ± 2 μM versus 134 ± 14 μM for 1e (3.9-fold improvement); and against A549 lung adenocarcinoma cells, 2e showed an IC₅₀ of 42 ± 2 μM versus 112 ± 7 μM for 1e (2.7-fold improvement) [1]. Neither compound was active against MCF-7 breast cancer cells (IC₅₀ > 100 μM). The superiority of the fused benzofuropyrazole architecture is systematically demonstrated, as compound 2e was the most potent compound in the entire 16-compound panel against both MKN45 and HepG2 cell lines [1].

Antitumor cytotoxicity Gastric carcinoma Hepatocellular carcinoma Lung adenocarcinoma

DNA-Binding Affinity Gain: Benzofuropyrazole 2e Exhibits 4.2-Fold Higher DNA Affinity Than Precursor 1e

In the same Zhou et al. (2011) study, DNA-binding affinities of the most active benzofuropyrazole 2e and its benzofuran-3-ol precursor 1e were quantitatively compared using spectrophotometric titration with calf-thymus DNA (CT DNA) [1]. The binding constant (Kₐ) for the fused benzofuropyrazole 2e was determined to be (4.04 ± 0.32) × 10⁴ M⁻¹, whereas the non-fused precursor 1e exhibited a Kₐ of (9.55 ± 1.18) × 10³ M⁻¹ [1]. This corresponds to a 4.2-fold higher DNA-binding affinity for the benzofuropyrazole scaffold. Furthermore, viscometric measurements confirmed that both compounds increased the relative viscosity of CT DNA solutions, consistent with an intercalative binding mode [1]. The enhanced DNA affinity of 2e correlates with its superior cytotoxic potency, suggesting that the fused tricyclic planar geometry of the benzofuro[3,2-c]pyrazole core facilitates more effective π-stacking interactions with DNA base pairs than the non-fused benzofuran-3-ol system.

DNA intercalation Binding affinity Spectrophotometric titration Calf-thymus DNA

CB2 Cannabinoid Receptor Engagement: Benzofuro[3,2-c]pyrazole Versus Indeno[1,2-c]pyrazole Scaffolds

Pinna et al. (2014) designed the benzofuro[3,2-c]pyrazole-3-carboxamide series as a direct bioisosteric replacement of the previously reported 1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide CB2 ligands [1]. The most selective benzofuro derivative, compound 22 (isopinocampheyl-substituted), exhibited a CB2 Ki of 3.7 nM and a CB1 Ki of 2398 nM, yielding a CB1/CB2 selectivity ratio of approximately 648 [1][2]. For cross-study comparison, the indeno[1,2-c]pyrazole lead compound 10 (N-piperidin-1-yl-6-methyl-1-(2′,4′-dichlorophenyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide) achieved a CB2 Ki of 0.037 nM with a CB1/CB2 selectivity ratio of 9810:1, while indeno compound 14 (NESS400, N-cyclohexyl analog) showed a CB2 Ki of 7.6 nM with a selectivity ratio of 118 [1]. The benzofuro scaffold thus occupies a pharmacologically distinct region of the affinity-selectivity landscape: its CB2 affinity (3.7 nM) is comparable to the best indeno analogs, while its selectivity window, though narrower than the extraordinary 9810:1 of compound 10, is sufficient for functional CB2 selectivity and was achieved alongside a consistent CB2 agonism profile across all ten novel derivatives [1]. Critically, all benzofuro[3,2-c]pyrazole-3-carboxamides (compounds 15–24) showed good to high CB2 affinity, demonstrating robust scaffold performance rather than outlier behavior [1].

CB2 cannabinoid receptor Selectivity ratio Radioligand binding Bioisosteric replacement

Tubulin Polymerization Inhibitory Activity: Benzofuropyrazole Derivative 4a Outperforms Reference Agent ABT-751

Cui et al. (2019) evaluated a series of 1H-benzofuro[3,2-c]pyrazole derivatives (4a–e) for tumor cell growth inhibitory activity and identified compound 4a as highly active with GI₅₀ values of 0.26 μM against leukemia K562 cells and 0.19 μM against lung tumor A549 cells [1]. In a direct comparison within the same study, 4a was more potent than the reference tubulin-targeting agent ABT-751 against both cell lines [1]. Importantly, this activity was scaffold-specific: other benzofuropyrazole derivatives in the same series (4b–e) showed very weak inhibitory activity, and none of the benzofuropyrazoles were active against MCF-7 breast tumor cells [1]. This demonstrates that the benzofuro[3,2-c]pyrazole core supports tunable potency — the scaffold itself is permissive for high activity when appropriately substituted, yet activity is not a default property of all derivatives, enabling meaningful structure-activity relationship (SAR) exploration. Notably, the most active compound in the broader study was a pyrazole derivative (5b) rather than a benzofuropyrazole, confirming that the benzofuropyrazole scaffold occupies a specific SAR niche distinct from simpler pyrazole chemotypes [1].

Tubulin polymerization inhibition Leukemia K562 Lung cancer A549 GI50

Recommended Procurement and Research Application Scenarios for 3H-Benzofuro[3,2-c]pyrazole (CAS 34358-91-3)


Kinase Inhibitor Lead Discovery: Synthesis of Class III RTK-Focused Compound Libraries

For medicinal chemistry programs targeting FLT3-ITD-driven acute myeloid leukemia or c-Kit-driven malignancies, 3H-Benzofuro[3,2-c]pyrazole serves as the core scaffold for generating focused libraries of ATP-competitive kinase inhibitors. The GTP-14564 chemotype (3-phenyl-1H-benzofuro[3,2-c]pyrazole) provides a validated starting point with established selectivity: IC₅₀ = 0.3 μM against c-Fms, c-Kit, FLT3, and ITD-FLT3, with >33-fold selectivity over ERK, EGFR, Src, Abl, and other kinases [1]. Functionalization at the N1, C3, C6, and C7 positions enables systematic exploration of kinase hinge-binding and selectivity pocket interactions. The scaffold's planar geometry and 0 rotatable bonds [2] provide conformational rigidity favorable for ATP-binding site complementarity, a feature not achievable with non-fused pyrazole building blocks.

CB2 Cannabinoid Receptor Ligand Development: Bioisosteric Scaffold-Hopping from Indeno-Pyrazole Series

For organizations developing CB2-selective agonists for neuropathic pain, inflammation, or osteoporosis, the benzofuro[3,2-c]pyrazole scaffold provides a structurally distinct, patent-differentiating alternative to the extensively claimed indeno[1,2-c]pyrazole CB2 ligand space. Pinna et al. (2014) demonstrated that benzofuro[3,2-c]pyrazole-3-carboxamides consistently achieve high CB2 affinity (lead compound 22: Ki CB2 = 3.7 nM, selectivity ratio ~648) with a uniform CB2 agonist functional profile across all derivatives [3]. The 3-carboxamide position tolerates diverse substituents (monocyclic and bicyclic monoterpenic groups), enabling broad SAR exploration from a single parent scaffold [3]. Procurement of the unsubstituted parent (CAS 34358-91-3) provides maximum synthetic flexibility for installing custom carboxamide and N1-aryl substituents.

DNA-Interactive Antitumor Agent Discovery: Exploiting Planar Tricyclic Geometry for Intercalation

The fused benzofuro[3,2-c]pyrazole scaffold provides a pre-organized planar tricyclic system capable of DNA intercalation, as evidenced by the 4.2-fold enhancement in DNA-binding affinity of benzofuropyrazole 2e (Kₐ = 4.04 × 10⁴ M⁻¹) over its non-fused precursor 1e (Kₐ = 9.55 × 10³ M⁻¹) [4]. Zhou et al. (2011) further demonstrated that this enhanced DNA affinity translates into superior cytotoxic potency across gastric (MKN45), hepatic (HepG2), and lung (A549) carcinoma cell lines [4]. Additionally, Cui et al. (2019) showed that appropriately substituted benzofuro[3,2-c]pyrazole derivatives can achieve sub-micromolar GI₅₀ values (compound 4a: 0.19–0.26 μM) exceeding the potency of the reference tubulin inhibitor ABT-751 [5]. For programs developing dual-mechanism antitumor agents (DNA intercalation plus tubulin inhibition), the benzofuropyrazole scaffold offers a single chemotype capable of engaging both targets.

Scaffold-Hopping and Privileged Structure-Based Library Design

The benzofuro[3,2-c]pyrazole scaffold qualifies as a privileged structure based on its demonstrated ability to generate potent ligands for at least four distinct target classes: class III RTKs (GTP-14564) [1], CB2 receptors [3], tubulin [5], and DNA [4]. This breadth of target engagement distinguishes it from the more target-restricted indeno[1,2-c]pyrazole scaffold, which is predominantly validated for CB2 receptors. With a molecular weight of 158.16, LogP of ~2.2, TPSA of 37.9 Ų, and zero hydrogen bond donors [2], the parent compound conforms to fragment-like physicochemical criteria (Rule of Three), making it an ideal starting point for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns. Its three hydrogen bond acceptor sites — the benzofuran oxygen, pyrazole N2, and pyrazole N1 (when unsubstituted) — provide diverse vectors for target engagement while maintaining synthetic tractability for parallel library synthesis.

Quote Request

Request a Quote for 3H-Benzofuro[3,2-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.